Saliva Flow Reduction: E-10-OH-NT Shows Anticholinergic Effect Indistinguishable from Placebo, Unlike Nortriptyline
In a double-blind, placebo-controlled crossover study in healthy male subjects, nortriptyline (NT) at an equimolar dose of 50 mg significantly reduced saliva flow compared with both placebo (P < 0.01) and E-10-hydroxynortriptyline (E-10-OH-NT; P < 0.05). By contrast, E-10-OH-NT produced no significant difference in saliva flow relative to placebo [1]. This demonstrates that the anticholinergic burden of E-10-OH-NT is not merely reduced but is statistically and clinically indistinguishable from placebo in this assay.
| Evidence Dimension | Saliva flow reduction (anticholinergic effect) |
|---|---|
| Target Compound Data | E-10-OH-NT: no significant difference from placebo |
| Comparator Or Baseline | Nortriptyline 50 mg: significantly reduced saliva flow vs. placebo (P < 0.01) and vs. E-10-OH-NT (P < 0.05) |
| Quantified Difference | E-10-OH-NT indistinguishable from placebo; NT significantly different from both placebo and E-10-OH-NT |
| Conditions | Double-blind, placebo-controlled crossover study; 8 healthy male subjects; equimolar oral doses |
Why This Matters
For researchers studying noradrenergic mechanisms without anticholinergic confounding, E-10-OH-NT provides a cleaner pharmacological tool than nortriptyline, which introduces muscarinic side effects that can confound behavioral and physiological readouts.
- [1] Nordin C, Bertilsson L, Otani K, Widmark A. Little anticholinergic effect of E-10-hydroxynortriptyline compared with nortriptyline in healthy subjects. Clin Pharmacol Ther. 1987 Jan;41(1):97-102. doi:10.1038/clpt.1987.16. PMID: 3802713. View Source
